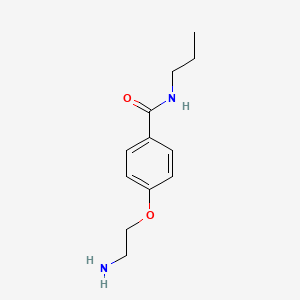

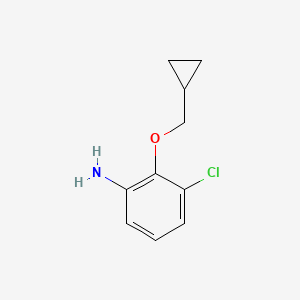

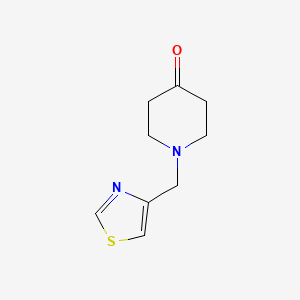

![molecular formula C15H11ClFN5 B1437433 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1158320-14-9](/img/structure/B1437433.png)

4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Übersicht

Beschreibung

The compound “4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the 1,3,5-triazine class . These compounds are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .

Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is characterized by the presence of a 1,3,5-triazine ring fused with a benzimidazole ring . The stereochemistry and relative configurations of similar compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

This compound is synthesized through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes, resulting in various 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. The synthesis process and the crystal structure determination of these compounds are crucial for understanding their potential applications in scientific research, particularly in studying their antiproliferative activity against human cancer cell lines. The crystal structure analysis, confirmed through X-ray diffraction, provides insights into the tautomeric forms and molecular delocalization within the compound, supporting its potential in medicinal chemistry (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antimicrobial Activities

The structural framework of triazinobenzimidazoles, including derivatives similar to the compound of interest, has been explored for antimicrobial properties. Synthesis of novel triazole derivatives has shown that these compounds possess good to moderate activities against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative and Biological Activities

The antiproliferative activity of triazinobenzimidazole derivatives has been extensively studied, showing that these compounds exhibit moderate to significant activity against several cancer cell lines. This indicates their potential utility in cancer research and drug development. The specific activities include inhibition of mammalian dihydrofolate reductase, a key enzyme in the folate pathway critical for DNA synthesis and cell division. The structure-activity relationship studies of these derivatives can provide valuable insights for designing more potent antiproliferative agents (Dolzhenko & Chui, 2007).

Solid-Phase Synthesis and Drug Discovery

The solid-phase synthesis of trisubstituted triazinobenzimidazoles, including methods for generating compounds with specific substitutions, is a significant area of research. This approach facilitates the rapid generation of diverse compound libraries for screening in various biological assays, accelerating the drug discovery process. These methodologies have implications for the development of novel therapeutics with improved efficacy and specificity (Klein, Acharya, Ostresh, & Houghten, 2002).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

The compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication. As a result, the compound can halt the proliferation of cells, particularly those that are rapidly dividing, such as cancer cells .

Biochemical Pathways

The compound affects the folic acid pathway by inhibiting dihydrofolate reductase . This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the production of nucleotides, leading to a halt in DNA replication and cell division .

Result of Action

The primary result of the action of 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the inhibition of cell proliferation. By disrupting the synthesis of nucleotides and thus, halting DNA replication, the compound can effectively inhibit the growth of rapidly dividing cells, such as cancer cells .

Eigenschaften

IUPAC Name |

4-(5-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5/c16-8-5-6-10(17)9(7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHYESFOJNPCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

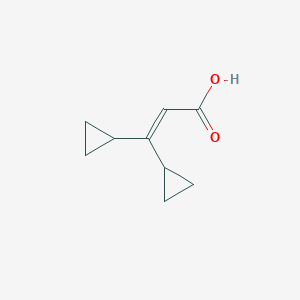

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)

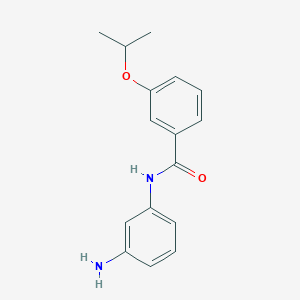

![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)

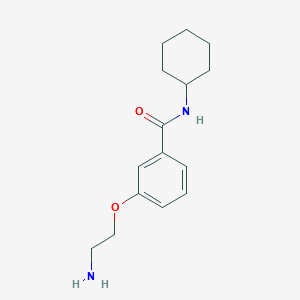

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)